2-Cyclohexylamino-5-bromopyridine
Overview
Description
2-Cyclohexylamino-5-bromopyridine is an organic compound with the molecular formula C11H15BrN2 and a molecular weight of 255.15 g/mol . It features a six-membered aromatic ring (pyridine) with a bromine atom at position 5 and a cyclohexyl amine group attached at position 2. This compound is not naturally occurring and is synthesized in laboratories.
Scientific Research Applications
2-Cyclohexylamino-5-bromopyridine has several applications in scientific research:
Safety and Hazards
The safety data sheet for 2-Cyclohexylamino-5-bromopyridine suggests that it may be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash off immediately with plenty of water for at least 15 minutes . If irritation persists, seek medical attention .
Biochemical Analysis
Biochemical Properties
2-Cyclohexylamino-5-bromopyridine plays a significant role in biochemical reactions, particularly in the synthesis of amines. It interacts with various enzymes and proteins, facilitating the formation of amine groups. The compound’s interaction with enzymes such as aminotransferases and deaminases is crucial for its role in amine synthesis. These interactions typically involve the transfer of amino groups, which is essential for the formation of new amine compounds .
Cellular Effects
This compound has notable effects on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses, including proliferation, differentiation, and apoptosis. Additionally, this compound can alter gene expression patterns, affecting the production of proteins involved in various cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent reactions. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, cellular stress, and potential toxicity. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can influence metabolic flux and metabolite levels by modulating enzyme activities. For example, it may enhance the activity of aminotransferases, leading to increased production of amine metabolites. Additionally, this compound can affect the balance of metabolic pathways, potentially altering the overall metabolic state of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to bind to transporters and proteins can influence its bioavailability and effectiveness in biochemical reactions. Additionally, the distribution of this compound within tissues can affect its overall impact on cellular functions .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for its role in modulating cellular processes and biochemical reactions .
Preparation Methods
2-Cyclohexylamino-5-bromopyridine is synthesized through a reaction between 2-Amino-5-bromopyridine and cyclohexanamine in the presence of a base . This method is considered clean, non-toxic, and green, with a high yield of around 80% . The reaction conditions are mild, and no toxic or hazardous byproducts are produced .
Chemical Reactions Analysis
2-Cyclohexylamino-5-bromopyridine undergoes several types of chemical reactions:
Nucleophilic Aromatic Substitution:
Acylation/Alkylation: The amine group can undergo acylation or alkylation reactions to form amides or secondary amines, respectively.
These reactions are typically carried out under mild conditions, and the major products formed depend on the specific reagents and conditions used.
Mechanism of Action
There is currently no detailed research available on the specific mechanism of action of 2-Cyclohexylamino-5-bromopyridine. As it is not a naturally occurring compound, it likely does not have a well-defined biological role. its structural features suggest it could participate in various chemical reactions, potentially influencing molecular targets and pathways.
Comparison with Similar Compounds
2-Cyclohexylamino-5-bromopyridine can be compared with other similar compounds, such as:
2-Amino-5-bromopyridine: This compound has a similar bromopyridine structure but lacks the cyclohexyl amine group.
2-Amino-4-bromopyridine: Similar to 2-Amino-5-bromopyridine but with the bromine atom at position 4.
2-Amino-5-chloropyridine: This compound has a chlorine atom instead of a bromine atom at position 5.
2-Amino-5-iodopyridine: Similar structure with an iodine atom at position 5.
Properties
IUPAC Name |
5-bromo-N-cyclohexylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGJOCDSOQJOJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651979 | |
Record name | 5-Bromo-N-cyclohexylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942050-72-8 | |
Record name | 5-Bromo-N-cyclohexylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.